molecular formula C16H11ClINOS B11772009 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11772009
M. Wt: 427.7 g/mol
InChI Key: NOWPUDADHPDIEC-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a compound belonging to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the formation of the benzo[b]thiophene core followed by the introduction of the chloro, iodo, and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or other proteins. The exact mechanism depends on the specific biological context and the nature of the interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo groups, along with the methyl group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H11ClINOS

Molecular Weight

427.7 g/mol

IUPAC Name

3-chloro-N-(3-iodophenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClINOS/c1-9-5-6-12-13(7-9)21-15(14(12)17)16(20)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,19,20)

InChI Key

NOWPUDADHPDIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl

Origin of Product

United States

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